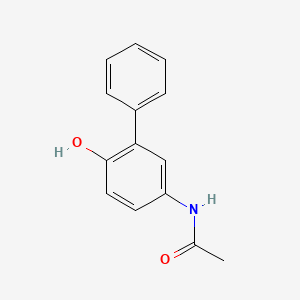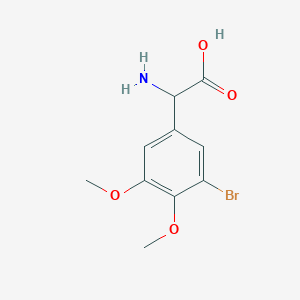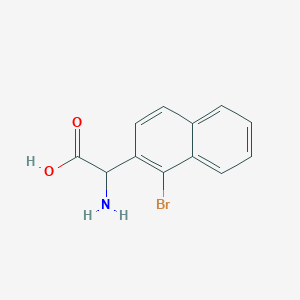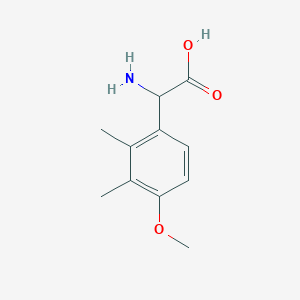![molecular formula C23H25N5O2 B1655013 N-{5-carbamimidamido-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}benzamide CAS No. 305-09-9](/img/structure/B1655013.png)
N-{5-carbamimidamido-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-carbamimidamido-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}benzamide is a member of the class of N-(2-naphthyl)carboxamides that is 5-carbamimidamido-N-(naphthalen-2-yl)pentanamide in which one of the hydrogens at position 2 has been replaced by a benzamido group. It is a member of benzamides, a N-(2-naphthyl)carboxamide and an arginine derivative.
An enzyme substrate which permits the measurement of peptide hydrolase activity, e.g. trypsin and thrombin. The enzymes liberate 2-naphthylamine, which is measured by colorimetric procedures.
Scientific Research Applications
Colorimetric Sensing
A study conducted by Younes et al. (2020) explored the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions. One compound with a 3,5-dinitrophenyl group exhibited a color transition in response to fluoride anions, attributed to deprotonation-enhanced intramolecular charge transfer (Younes et al., 2020).
Anticancer Evaluation
Salahuddin et al. (2014) synthesized 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole and evaluated its anticancer effects. One compound demonstrated significant activity against breast cancer cell lines (Salahuddin et al., 2014).
Synthesis and Reactivity
Aleksandrov and El’chaninov (2017) reported on the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation into various derivatives through electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).
Antibacterial Agents
Abbasi et al. (2015) synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, which exhibited potent antibacterial properties and moderate to weak enzyme inhibitory effects (Abbasi et al., 2015).
Antineoplastic and Antimonoamineoxidase Properties
Markosyan et al. (2010) synthesized N'-{[(2-cyano-3-ethyl-3-methyl-3, 4-dihydronaphthalen-1-yl)amino]carbonothionyl}benzamide and studied its antineoplastic and antimonoamineoxidase properties, indicating potential therapeutic applications (Markosyan et al., 2010).
Fluorescent Derivatization of Amino Acids
Frade et al. (2007) used 3-(Naphthalen-1-ylamino)propanoic acid for fluorescent derivatization of amino acids, offering potential applications in biological assays (Frade et al., 2007).
properties
CAS RN |
305-09-9 |
|---|---|
Product Name |
N-{5-carbamimidamido-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}benzamide |
Molecular Formula |
C23H25N5O2 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C23H25N5O2/c24-23(25)26-14-6-11-20(28-21(29)17-8-2-1-3-9-17)22(30)27-19-13-12-16-7-4-5-10-18(16)15-19/h1-5,7-10,12-13,15,20H,6,11,14H2,(H,27,30)(H,28,29)(H4,24,25,26) |
InChI Key |
DEFAKPKFXYITPZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Other CAS RN |
913-04-2 |
Pictograms |
Health Hazard |
sequence |
R |
solubility |
52.2 [ug/mL] |
synonyms |
2 Naphthylamide, Benzoylarginine Benzoylarginine 2 Naphthylamide Benzoylarginine beta Naphthylamide Benzoylarginine beta-Naphthylamide Benzoylarginine-2-Naphthylamide beta-Naphthylamide, Benzoylarginine Naphthylamide, Benzoylarginine 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



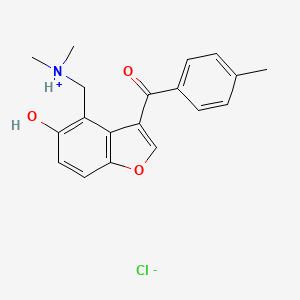
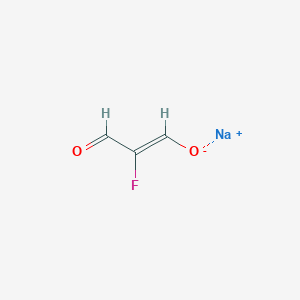


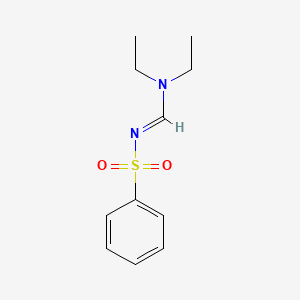
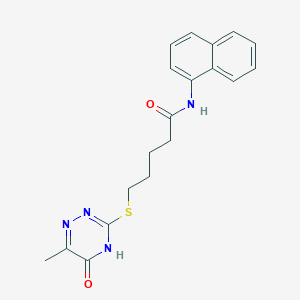
![Spiro[bicyclo[3.3.1]nonane-3,2'-oxiran]-7-one](/img/structure/B1654941.png)
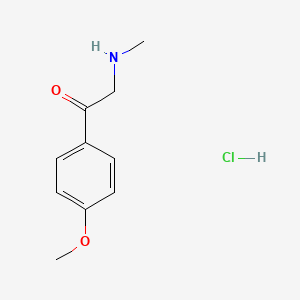
![4-[2,2,3,3,4,4,5,5-Octafluoro-1-(4-hydroxyphenyl)pentyl]phenol](/img/structure/B1654943.png)

